molecular formula C5H3Cl2NO2S B6213451 3-amino-4,5-dichlorothiophene-2-carboxylic acid CAS No. 2407937-66-8

3-amino-4,5-dichlorothiophene-2-carboxylic acid

Cat. No.: B6213451
CAS No.: 2407937-66-8
M. Wt: 212.1
InChI Key:
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Description

3-amino-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with amino, dichloro, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5-dichlorothiophene-2-carboxylic acid typically involves multi-step reactions starting from thiophene derivatives. One common method includes the chlorination of thiophene-2-carboxylic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5-dichlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

3-amino-4,5-dichlorothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4,5-dichlorothiophene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The dichloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,5-dichlorothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4,5-dichlorothiophene-2-carboxylic acid involves the introduction of an amino group and carboxylic acid group onto a dichlorothiophene ring.", "Starting Materials": [ "2,4-dichlorothiophene", "ammonia", "sodium hydroxide", "carbon dioxide", "chloroacetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "2,4-dichlorothiophene is reacted with ammonia in ethanol to form 3-amino-4,5-dichlorothiophene.", "The amino group on the thiophene ring is then protected with chloroacetic acid in the presence of sodium hydroxide.", "The resulting intermediate is then treated with carbon dioxide to form the carboxylic acid group.", "The final product, 3-amino-4,5-dichlorothiophene-2-carboxylic acid, is obtained by deprotecting the amino group with sodium bicarbonate." ] }

CAS No.

2407937-66-8

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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